2-Bromobenzylzinc bromide

Übersicht

Beschreibung

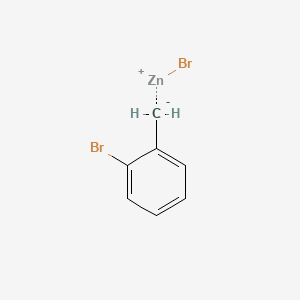

2-Bromobenzylzinc bromide is an organozinc compound with the molecular formula C7H6Br2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromobenzylzinc bromide can be synthesized through the reaction of 2-bromobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

C7H6Br2+Zn→C7H6BrZnBr

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.

Cross-Coupling Reactions: It is extensively used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.

Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products:

Aryl and Alkyl Derivatives: The primary products of reactions involving this compound are various aryl and alkyl derivatives, depending on the nature of the coupling partner.

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism

2-Bromobenzylzinc bromide is synthesized through the reaction of 2-bromobenzyl bromide with zinc in an anhydrous solvent. This compound acts as a versatile reagent in various synthetic pathways:

- Cross-Coupling Reactions : It is frequently employed in Negishi coupling reactions, where it reacts with electrophiles to form substituted aromatic compounds.

- Synthesis of Indenes : The compound can react with alkynes to produce indenes, showcasing its utility in constructing complex cyclic structures.

Synthesis of Indenes and Indanes

This compound is pivotal in the synthesis of indenes through its reaction with terminal and internal alkynes. This reaction often employs nickel catalysts to facilitate the coupling process, leading to high yields of indene derivatives.

Case Study Example :

- Reference : Deng et al. (2007) reported successful synthesis of various indenes using o-bromobenzyl zinc bromide and alkynes under nickel catalysis, achieving good yields and demonstrating the effectiveness of this methodology in synthetic organic chemistry .

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Indene Synthesis | Nickel | Good | Deng et al. (2007) |

| Indane Synthesis | Nickel | High | Yang et al. (2019) |

Formation of Quinazolines

This compound also plays a significant role in synthesizing quinazolines and tetrahydroquinazolines. These compounds are important due to their biological activities and applications in pharmaceuticals.

Mechanism Overview :

- The compound can participate in cyclization reactions that form quinazoline frameworks, often involving additional reagents such as amines or other electrophiles.

| Compound Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Quinazolines | Cyclization | Moderate | Sigma-Aldrich |

| Tetrahydroquinazolines | Cyclization | High | Sigma-Aldrich |

Application in Advanced Synthetic Methodologies

Recent studies have explored the use of this compound in more complex synthetic strategies, including:

- C-H Functionalization : Leveraging its reactivity for C-H activation processes, allowing for the introduction of functional groups into aromatic systems.

- Asymmetric Synthesis : In conjunction with chiral ligands, it has been used to produce enantiomerically enriched compounds.

Wirkmechanismus

The mechanism of action of 2-bromobenzylzinc bromide primarily involves its role as a nucleophile in substitution and cross-coupling reactions. The zinc atom facilitates the transfer of the benzyl group to the electrophilic partner, forming a new carbon-carbon bond. The process typically involves the formation of a transient organopalladium intermediate in the case of palladium-catalyzed reactions.

Vergleich Mit ähnlichen Verbindungen

Benzylzinc Bromide: Similar in structure but lacks the bromine substituent on the benzene ring.

2-Chlorobenzylzinc Bromide: Contains a chlorine atom instead of a bromine atom on the benzene ring.

2-Iodobenzylzinc Bromide: Contains an iodine atom instead of a bromine atom on the benzene ring.

Uniqueness: 2-Bromobenzylzinc bromide is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the compound in various reactions. The bromine substituent can also participate in additional reactions, providing further synthetic versatility.

Analyse Chemischer Reaktionen

Nickel-Catalyzed Carboannulation with Alkynes

2-Bromobenzylzinc bromide reacts with terminal and internal alkynes under nickel catalysis to form indenes, a class of bicyclic aromatic compounds. This reaction proceeds via a carboannulation mechanism, where the zinc reagent acts as a nucleophile, and the alkyne serves as the π-component.

Key Data :

| Reaction Type | Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| Indene Synthesis | Ni(0) | Terminal Alkynes | 65–85 | Deng et al. |

| Indene Synthesis | Ni(0) | Internal Alkynes | 70–80 | Deng et al. |

The reaction tolerates diverse alkynes, including those with electron-withdrawing or donating groups. For example, coupling with phenylacetylene produces 1-phenylindene in 78% yield . The stereochemical outcome is governed by the syn-addition of the benzyl group to the alkyne, confirmed via X-ray crystallography .

Negishi Cross-Coupling Reactions

This reagent participates in palladium- or nickel-catalyzed cross-couplings with aryl/alkyl electrophiles, forming carbon-carbon bonds. Notable applications include:

-

Coupling with Aryl Halides :

Reaction with aryl bromides (e.g., 4-bromotoluene) under Pd(PPh₃)₄ catalysis yields biaryl derivatives (e.g., 2-bromo-4-methylbiphenyl) in 60–75% yields . -

Formation of Fluoroalkylated Benzhydryls :

Nickel-catalyzed enantioselective coupling with α-bromobenzyl fluoromethanes produces chiral benzhydryl derivatives with up to 95% ee. The reaction utilizes [Ph₂ZnBr]Li as a transmetalation accelerator .

Diastereoselective Dialkylation of Alkenes

In Ni-catalyzed dialkylation reactions, this compound acts as a coupling partner with alkenes and secondary benzyl bromides. This process constructs molecules with up to three contiguous stereocenters.

Representative Example :

| Substrate | Alkylzinc Reagent | Diastereoselectivity | Yield (%) | Reference |

|---|---|---|---|---|

| trans-Alkene | Secondary Alkylzinc | 10:1 dr | 78 | |

| cis-Alkene | Primary Alkylzinc | 5:1 dr | 70 |

The reaction proceeds via syn-migratory insertion, as evidenced by the stereochemical retention in products like (±)-(S,S)-configured dialkylated compounds .

Role in C–H Functionalization and Cyclization

This compound facilitates cyclization reactions to form heterocycles such as quinazolines. For instance, reaction with nitriles and amines under oxidative conditions yields quinazoline derivatives via a tandem Blaise-alkenylation mechanism .

Mechanistic Insight :

-

Zinc-mediated deprotonation of nitriles generates β-enaminoester intermediates.

-

Alkyne insertion forms α-vinylated intermediates.

Functional Group Compatibility

The reagent demonstrates broad compatibility with sensitive functional groups, including esters, nitriles, and halides. For example:

Eigenschaften

IUPAC Name |

1-bromo-2-methanidylbenzene;bromozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWAMZSHJOIPLU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1Br.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408054 | |

| Record name | 2-Bromobenzylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307496-27-1 | |

| Record name | 2-Bromobenzylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.